molecular formula C21H23NO4 B179930 DL-LEUCINE-D10-N-FMOC CAS No. 126727-03-5

DL-LEUCINE-D10-N-FMOC

Cat. No.: B179930
CAS No.: 126727-03-5
M. Wt: 353.4 g/mol
InChI Key: CBPJQFCAFFNICX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NPC-15199 involves the protection of the amino group of leucine with a fluorenylmethoxycarbonyl (Fmoc) group. The process typically includes the following steps:

Industrial Production Methods

Industrial production of NPC-15199 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

NPC-15199 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NPC-15199 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular processes, particularly in modulating calcium ion concentrations in cells.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions such as arthritis and colitis.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry

Mechanism of Action

NPC-15199 exerts its effects primarily through the modulation of calcium ion concentrations within cells. It increases intracellular calcium ion concentration by releasing calcium ions from the endoplasmic reticulum and facilitating calcium ion entry into the cells. This modulation of calcium ion levels affects various cellular processes, including inflammation and cell signaling pathways .

Comparison with Similar Compounds

NPC-15199 is part of a class of compounds known as N-(fluorenyl-9-methoxycarbonyl) amino acids. Similar compounds include:

  • N-(fluorenyl-9-methoxycarbonyl)-L-phenylalanine
  • N-(fluorenyl-9-methoxycarbonyl)-L-tyrosine
  • N-(fluorenyl-9-methoxycarbonyl)-L-tryptophan

Uniqueness

NPC-15199 is unique due to its specific anti-inflammatory properties and its ability to modulate calcium ion concentrations in cells. Unlike other similar compounds, NPC-15199 has been shown to effectively block the recruitment of neutrophils into inflammatory sites and inhibit T-cell activation, making it a valuable compound for research in inflammatory diseases .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860520
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126727-03-5, 35661-60-0
Record name N-9-Fluorenylmethoxycarbonyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126727-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC334290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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